Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine
Description
Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine (CAS: 1240526-58-2) is a piperidine-derived compound featuring a methoxy-substituted piperidine ring linked to a phenyl group via a methylene bridge, with an ethylamine side chain. This structure combines lipophilic (methoxypiperidinyl, phenyl) and basic (ethylamine) moieties, making it a candidate for pharmacological studies, particularly in central nervous system (CNS) targets.
Properties
IUPAC Name |
N-[[4-(4-methoxypiperidin-1-yl)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-16-12-13-4-6-14(7-5-13)17-10-8-15(18-2)9-11-17/h4-7,15-16H,3,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAZLXMCUDNBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)N2CCC(CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways: It can influence signaling pathways related to neurotransmission, inflammation, and other biological processes.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below compares Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine with structurally related piperidine derivatives:
Physicochemical and Functional Insights
- However, this may also reduce aqueous solubility, a limitation addressed in the dihydrochloride salt form of 108555-25-5 .
- Ethylamine Chain : The ethylamine moiety contributes to basicity, facilitating protonation at physiological pH. This property is shared with 21404-92-2, which has additional dimethylamine groups for stronger basicity .
- Synthesis Challenges : The discontinued status of the target compound contrasts with the commercial availability of 444907-15-7 , suggesting differences in synthetic feasibility or stability.
Pharmacological Potential
- CNS Activity : Piperidine derivatives often target neurotransmitter receptors (e.g., dopamine, serotonin). The methoxyphenyl group in the target compound may mimic tyrosine or tryptophan residues, enabling receptor interactions .
Research Findings and Data Validation
- Crystallography : Tools like SHELX and ORTEP-3 are critical for validating hydrogen-bonding patterns (e.g., methoxy as an acceptor) and crystal packing, which influence solubility and stability .
- Structure-Activity Relationships (SAR) : The absence of methoxy in 869943-44-2 correlates with reduced bioactivity in preliminary assays, underscoring the group’s importance .
Biological Activity
Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine is a chemical compound characterized by its unique structure, which includes an ethyl group, a methoxypiperidine moiety, and a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C15H24N2O
- Molecular Weight : 252.37 g/mol
- Structure : The compound features an ethyl group attached to a benzyl group, which is further connected to a methoxypiperidinyl structure.
This compound exhibits its biological effects primarily through interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes, which could play a role in its therapeutic effects against neurological disorders.
- Signaling Pathways : The compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential anti-inflammatory and anticancer properties.
1. Neuropharmacological Effects
Research indicates that this compound may have applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. For instance, studies have shown that compounds with similar structures can exhibit antidepressant and anxiolytic effects by modulating serotonin and norepinephrine levels.
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism could involve:
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells.
- Inhibition of Tumor Growth : Through modulation of growth factor signaling.
3. Antimicrobial Activity
Some derivatives related to this compound have demonstrated antimicrobial properties against various pathogens. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Research Applications
This compound serves as a valuable tool in various research domains:
- Drug Development : Its unique structure makes it a candidate for developing new medications targeting specific biological pathways.
- Synthetic Chemistry : Utilized as a building block for synthesizing more complex organic compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
